molecular formula C18H21NO3 B291208 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide

Cat. No. B291208
M. Wt: 299.4 g/mol
InChI Key: RFJLHSUOOAOQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide, also known as 25E-NBOH, is a psychoactive compound that belongs to the phenethylamine class of drugs. It is a derivative of the phenethylamine 2C-E and has been used in scientific research to study its effects on the central nervous system.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide involves its binding to serotonin receptors in the brain. It is believed to act as a partial agonist of the 5-HT2A receptor, which leads to the activation of downstream signaling pathways. This activation is responsible for the hallucinogenic effects of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide are not well understood. However, it has been shown to produce hallucinogenic effects similar to those of other phenethylamine derivatives. These effects include altered perception, mood, and thought processes.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide in lab experiments is its potency as a serotonin receptor agonist. This allows researchers to study the effects of serotonin receptor activation on the central nervous system. However, one limitation is the lack of knowledge about the biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide. This makes it difficult to interpret the results of experiments using this compound.

Future Directions

There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide. One direction is to study its effects on other serotonin receptors, including 5-HT2B and 5-HT2C. Another direction is to investigate its potential therapeutic uses, such as in the treatment of depression or anxiety disorders. Additionally, further research is needed to understand the biochemical and physiological effects of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide and its potential long-term effects on the brain.

Synthesis Methods

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide involves the reaction of 2C-E with N-(2-ethylphenyl)acetamide. The reaction is carried out in the presence of a reducing agent and a catalyst to yield 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide. The synthesis method has been optimized to produce high yields of pure 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been found to be a potent agonist of the serotonin 5-HT2A receptor, which is believed to be responsible for the hallucinogenic effects of many psychoactive compounds. 2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide has also been shown to have affinity for other serotonin receptors, including 5-HT2B and 5-HT2C.

properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2-ethylphenyl)acetamide

InChI

InChI=1S/C18H21NO3/c1-4-14-7-5-6-8-15(14)19-18(20)12-13-9-10-16(21-2)17(11-13)22-3/h5-11H,4,12H2,1-3H3,(H,19,20)

InChI Key

RFJLHSUOOAOQMD-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.